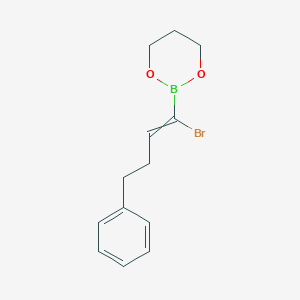
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is an organoboron compound that features a brominated phenylbutenyl group attached to a dioxaborinane ring. Organoboron compounds are widely studied due to their applications in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a brominated phenylbutenyl precursor with a dioxaborinane reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutenyl derivatives.
科学的研究の応用
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it may act as a reagent or intermediate. In medicinal chemistry, it could interact with biological targets through various pathways, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar applications.
Bromobenzene: A brominated aromatic compound with different reactivity.
Dioxaborinane Derivatives: Other derivatives with varying substituents.
Uniqueness
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which combines a brominated phenylbutenyl group with a dioxaborinane ring. This unique structure may impart distinct reactivity and properties compared to similar compounds.
特性
CAS番号 |
671786-83-7 |
|---|---|
分子式 |
C13H16BBrO2 |
分子量 |
294.98 g/mol |
IUPAC名 |
2-(1-bromo-4-phenylbut-1-enyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H16BBrO2/c15-13(14-16-10-5-11-17-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |
InChIキー |
KUPAFNWZOVYBHJ-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)C(=CCCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


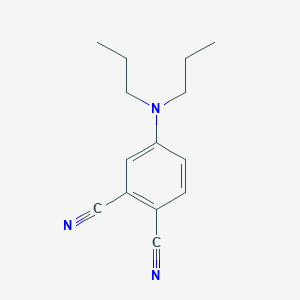
![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)

silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
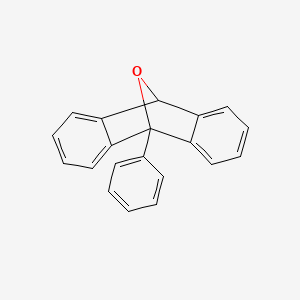
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
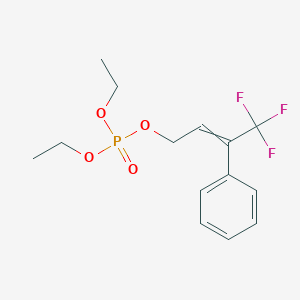
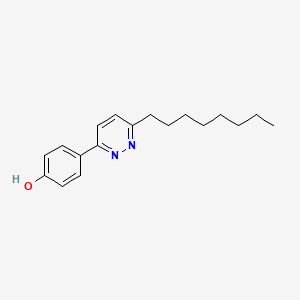
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
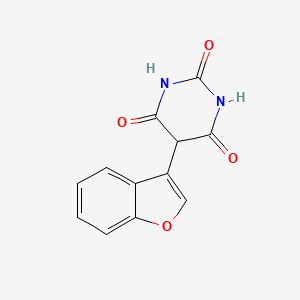
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
